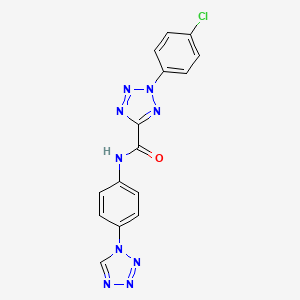

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN9O/c16-10-1-5-13(6-2-10)25-20-14(19-22-25)15(26)18-11-3-7-12(8-4-11)24-9-17-21-23-24/h1-9H,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSVOAKZXDLDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tetrazole rings. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

Substitution: The tetrazole and phenyl rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the phenyl rings.

Scientific Research Applications

Structure Overview

The chemical structure of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can be summarized as follows:

- Molecular Formula : C15H11ClN4O2

- Molecular Weight : 314.72 g/mol

- IUPAC Name : [4-(tetrazol-1-yl)phenyl] 2-(4-chlorophenyl)carboxamide

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Tetrazole derivatives are known for their antibacterial and antifungal properties. Studies have indicated that similar compounds can inhibit the growth of various pathogens, making them suitable candidates for antibiotic development .

- Anticancer Properties : Research has demonstrated that tetrazole-containing compounds exhibit cytotoxic effects against cancer cell lines, including breast and colon cancer. For instance, derivatives with similar structures have shown significant growth inhibition in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

Material Science

Tetrazole compounds are also explored in material science for their unique properties:

- Energetic Materials : The stability and energy density of tetrazoles make them suitable for use in explosives and propellants. Research into the synthesis of new tetrazole derivatives aims to enhance performance characteristics while ensuring safety .

- Polymers : Tetrazoles can be incorporated into polymer matrices to improve mechanical properties and thermal stability, leading to advancements in high-performance materials used in various industries .

Agricultural Applications

In agriculture, tetrazole derivatives have been studied for their potential as:

- Plant Growth Regulators : Compounds with tetrazole structures have been evaluated for their ability to enhance plant growth or resistance to stress factors, contributing to agricultural productivity .

- Pesticides : The biological activity of tetrazoles suggests their application as novel pesticides, targeting specific pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various tetrazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In a research article focusing on anticancer agents, compounds with tetrazole rings were synthesized and tested against multiple cancer cell lines. The findings revealed that specific derivatives showed promising results with IC50 values indicating effective cytotoxicity against MCF7 cells. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Tetrazole and Related Carboxamide Derivatives

Key Structural and Functional Insights

Heterocyclic Core Influence Tetrazole vs. Pyrazole/Thiazole: The dual tetrazole core in the target compound provides superior metabolic resistance compared to pyrazole (e.g., ) or thiazole (e.g., ) analogs. Tetrazoles also exhibit stronger hydrogen-bonding capacity, enhancing receptor interactions .

Substituent Effects

- Chlorophenyl Group : Present in both the target compound and , this group increases lipophilicity, favoring membrane penetration. However, excessive hydrophobicity (e.g., tetradecyloxy in ) may reduce aqueous solubility.

- Electron-Withdrawing Groups : Nitro (4d) and fluoro (4f) substituents in tetrazole-thio derivatives modulate electronic properties, affecting reactivity and binding kinetics.

Synthesis Methodologies

- The target compound’s synthesis likely parallels methods for 6a-p derivatives , utilizing PEG-400-mediated coupling with chlorobenzyloxy precursors under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5). Yields and purity are comparable to those reported for 4d, 4f, and 4h (70–85% after recrystallization) .

Pharmacological Potential Tetrazole-carboxamide hybrids are frequently explored as enzyme inhibitors (e.g., angiotensin II receptor blockers). The dual tetrazole configuration in the target compound may enhance binding to metalloenzyme active sites, similar to sulfonamide-tetrazole hybrids .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 313.74 g/mol. The structure incorporates a tetrazole ring, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898475-27-9 |

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. In one study, various tetrazole derivatives were synthesized and evaluated for their antibacterial activity against a range of pathogens, demonstrating promising results .

Anti-inflammatory Effects

Tetrazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

Analgesic Properties

Recent investigations have highlighted the analgesic potential of tetrazole derivatives, with some showing comparable effects to established analgesics like celecoxib. These findings are supported by both in vitro and in vivo models where compounds demonstrated significant pain relief without notable ulcerogenic effects .

The mechanism underlying the biological activities of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, thereby modulating inflammatory responses.

- Receptor Interaction : The tetrazole moiety may mimic carboxylic acid structures, allowing it to bind effectively to enzyme active sites and receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

- Antibacterial Study : A study evaluated the antibacterial efficacy of synthesized tetrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Investigation : Another research focused on the anti-inflammatory effects of tetrazole compounds in animal models, demonstrating significant reductions in edema and inflammatory markers following treatment with these derivatives .

- Analgesic Activity Assessment : A comparative study assessed the analgesic properties of various tetrazole compounds using the formalin test in rats, indicating that certain derivatives provided substantial pain relief similar to conventional analgesics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide, and how can purity be optimized?

- Methodology :

-

Stepwise synthesis : Begin with coupling 4-(1H-tetrazol-1-yl)aniline with 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid derivatives. Use PEG-400 as a green solvent and heterogeneous catalysis (e.g., Bleaching Earth Clay, pH-12.5) at 70–80°C for 1 hour to facilitate amide bond formation .

-

Purification : Employ recrystallization in aqueous acetic acid or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Key Challenges :

-

Avoid hydrolysis of the tetrazole ring by controlling reaction pH (<7) and temperature.

-

Use anhydrous conditions to prevent side reactions involving the carboxamide group.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopic Techniques :

- NMR : Look for characteristic signals:

- ¹H NMR : δ 8.5–9.0 ppm (tetrazole protons), δ 7.2–7.8 ppm (aromatic protons from chlorophenyl and tetrazolylphenyl groups) .

- ¹³C NMR : ~165 ppm (carboxamide carbonyl), 145–150 ppm (tetrazole carbons) .

- IR : Bands at ~1680 cm⁻¹ (C=O stretch), 3100–3200 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ matching the molecular formula C₁₅H₁₁ClN₈O (exact mass calculated: 378.07 g/mol) .

Advanced Research Questions

Q. How can computational modeling tools like Multiwfn aid in understanding electronic properties?

- Methodology :

- Electron Localization Function (ELF) : Use Multiwfn to map electron density distribution, identifying regions of high electron density (e.g., tetrazole rings) for predicting reactivity .

- Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic sites. The chlorophenyl group exhibits electron-withdrawing effects, enhancing carboxamide electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study :

- Conflicting IC₅₀ values : If cytotoxicity assays show variability (e.g., 10 µM vs. 50 µM in cancer cell lines), validate via:

Dose-response standardization : Use identical cell lines (e.g., MCF-7) and incubation times (72 hours).

Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

- Mechanistic ambiguity : If conflicting target hypotheses arise (e.g., kinase inhibition vs. receptor modulation), perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ABT-199 for Bcl-2 inhibition studies) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Protocol :

Crystal growth : Use vapor diffusion (methanol/water 1:1) to obtain single crystals.

Data collection : Employ SHELX for structure refinement. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.